molecular formula C18H19FN2O2S2 B2824478 4-butyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 893790-44-8

4-butyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2824478
CAS No.: 893790-44-8
M. Wt: 378.48
InChI Key: SAXUMLMCNMLYEJ-UHFFFAOYSA-N
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Description

4-butyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a compound belonging to the benzothiadiazine family. Benzothiadiazines are known for their diverse pharmacological activities, including diuretic, antihypertensive, and antimicrobial properties . This particular compound features a butyl group, a fluorobenzyl thio group, and a benzothiadiazine 1,1-dioxide core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 4-butyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, including the formation of the benzothiadiazine core and subsequent functionalization. One common synthetic route starts with the preparation of 2-sulfobenzoic acid, which is then converted to 2-chlorosulfonylbenzoyl chloride. This intermediate undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the benzothiadiazine core .

Chemical Reactions Analysis

4-butyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-butyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to interact with various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

4-butyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione can be compared with other benzothiadiazine derivatives, such as:

The unique combination of the butyl and fluorobenzyl thio groups in this compound distinguishes it from these similar compounds, potentially offering different pharmacological activities and applications .

Properties

IUPAC Name

4-butyl-3-[(4-fluorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S2/c1-2-3-12-21-16-6-4-5-7-17(16)25(22,23)20-18(21)24-13-14-8-10-15(19)11-9-14/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXUMLMCNMLYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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